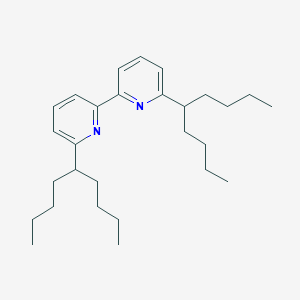

2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)-

Vue d'ensemble

Description

2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- is a useful research compound. Its molecular formula is C28H44N2 and its molecular weight is 408.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of bipyridine, which is known for its applications in coordination chemistry and catalysis. The unique structure of 2,2'-bipyridine derivatives allows for various interactions with biological molecules, making them subjects of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- is . Its structure consists of two pyridine rings connected by a bipyridine framework, with butylpentyl substituents at the 6 and 6' positions. The presence of these alkyl chains enhances the lipophilicity of the compound, potentially influencing its biological interactions.

The biological activity of 2,2'-bipyridine derivatives can be attributed to their ability to interact with various biomolecules:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : They can act as ligands for receptors, influencing signaling pathways.

- Antimicrobial Properties : Some studies suggest that bipyridine derivatives exhibit antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that 2,2'-bipyridine derivatives show significant antimicrobial properties. In a study examining several bipyridine compounds, it was found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2'-Bipyridine, 6,6'-bis(1-butylpentyl)- | E. coli | 32 µg/mL |

| 2,2'-Bipyridine | Staphylococcus aureus | 16 µg/mL |

Case Studies

-

Anticancer Activity : A study explored the cytotoxic effects of various bipyridine derivatives on cancer cell lines. Results showed that 2,2'-bipyridine, 6,6'-bis(1-butylpentyl)- induced apoptosis in human breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent.

- Findings : The compound increased reactive oxygen species (ROS) levels and activated caspase pathways leading to cell death.

-

Neuroprotective Effects : Another investigation focused on the neuroprotective properties of bipyridine derivatives in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage.

- Mechanism : It was suggested that the compound modulates mitochondrial function and reduces oxidative stress markers.

Research Findings

- Toxicity Studies : Toxicological assessments indicate that while some bipyridine derivatives exhibit promising biological activities, they also require careful evaluation for potential cytotoxicity. The LD50 values need to be established to ensure safety in therapeutic applications.

- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that lipophilic compounds like 2,2'-bipyridine can have enhanced absorption and distribution profiles in biological systems.

Propriétés

IUPAC Name |

2-nonan-5-yl-6-(6-nonan-5-ylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-5-9-15-23(16-10-6-2)25-19-13-21-27(29-25)28-22-14-20-26(30-28)24(17-11-7-3)18-12-8-4/h13-14,19-24H,5-12,15-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESULGDWYLQAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CC=CC(=N1)C2=NC(=CC=C2)C(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281069 | |

| Record name | 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-16-0 | |

| Record name | 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72914-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6′-Bis(1-butylpentyl)-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.